

4-Bromo-2-(trifluoromethyl)-1H-indole CAS number and properties

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Compound of Interest

Compound Name: 4-Bromo-2-(trifluoromethyl)-1H-indole

Cat. No.: B1373376

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An In-Depth Technical Guide to **4-Bromo-2-(trifluoromethyl)-1H-indole**: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-2-(trifluoromethyl)-1H-indole**, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While a specific CAS number for this particular isomer is not prominently available in public databases, this document synthesizes data from related structures and synthetic methodologies to offer a detailed profile. We will explore its chemical and physical properties, delve into modern synthetic strategies for its formation, elucidate its value as a building block in pharmaceutical research, and outline essential safety and handling protocols. This guide is intended for professionals who require a deep technical understanding of this versatile scaffold.

Chemical Identity and Physicochemical Properties

4-Bromo-2-(trifluoromethyl)-1H-indole belongs to the class of halogenated and fluorinated indoles, a group of compounds highly valued in medicinal chemistry. The indole core is a privileged structure, meaning it is a common motif in biologically active molecules. The strategic placement of a bromine atom at the 4-position and a trifluoromethyl (CF₃) group at the 2-position imparts unique electronic and steric properties that are advantageous for drug design.

While specific experimental data for **4-Bromo-2-(trifluoromethyl)-1H-indole** is scarce, we can infer its properties from its structure and data available for its isomers, such as 4-Bromo-6-(trifluoromethyl)-1H-indole (CAS Number: 1000342-93-7).[1][2][3]

Table 1: Physicochemical Properties of Bromo-Trifluoromethyl-Indole Isomers

Property	Value	Source
Molecular Formula	C ₉ H ₅ BrF ₃ N	[1][4]
Molecular Weight	264.04 g/mol	[1][4]
Appearance	Likely a solid or high-boiling liquid, colorless to light yellow	[1]
Boiling Point (Predicted)	~298.1 °C	[1][3]
Density (Predicted)	~1.742 g/cm ³	[1][3]
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances.	[3]

The trifluoromethyl group is a strong electron-withdrawing group, which influences the acidity of the N-H proton of the indole ring. The bromine atom serves as a valuable synthetic handle for further functionalization via cross-coupling reactions.

Synthesis and Mechanistic Insights

The regioselective synthesis of 2-(trifluoromethyl)indoles is a key challenge that has been addressed by modern organic chemistry. Direct trifluoromethylation of the indole core often leads to a mixture of isomers.[5] Therefore, constructing the indole ring with the CF₃ group already in place is a preferred and more precise strategy.

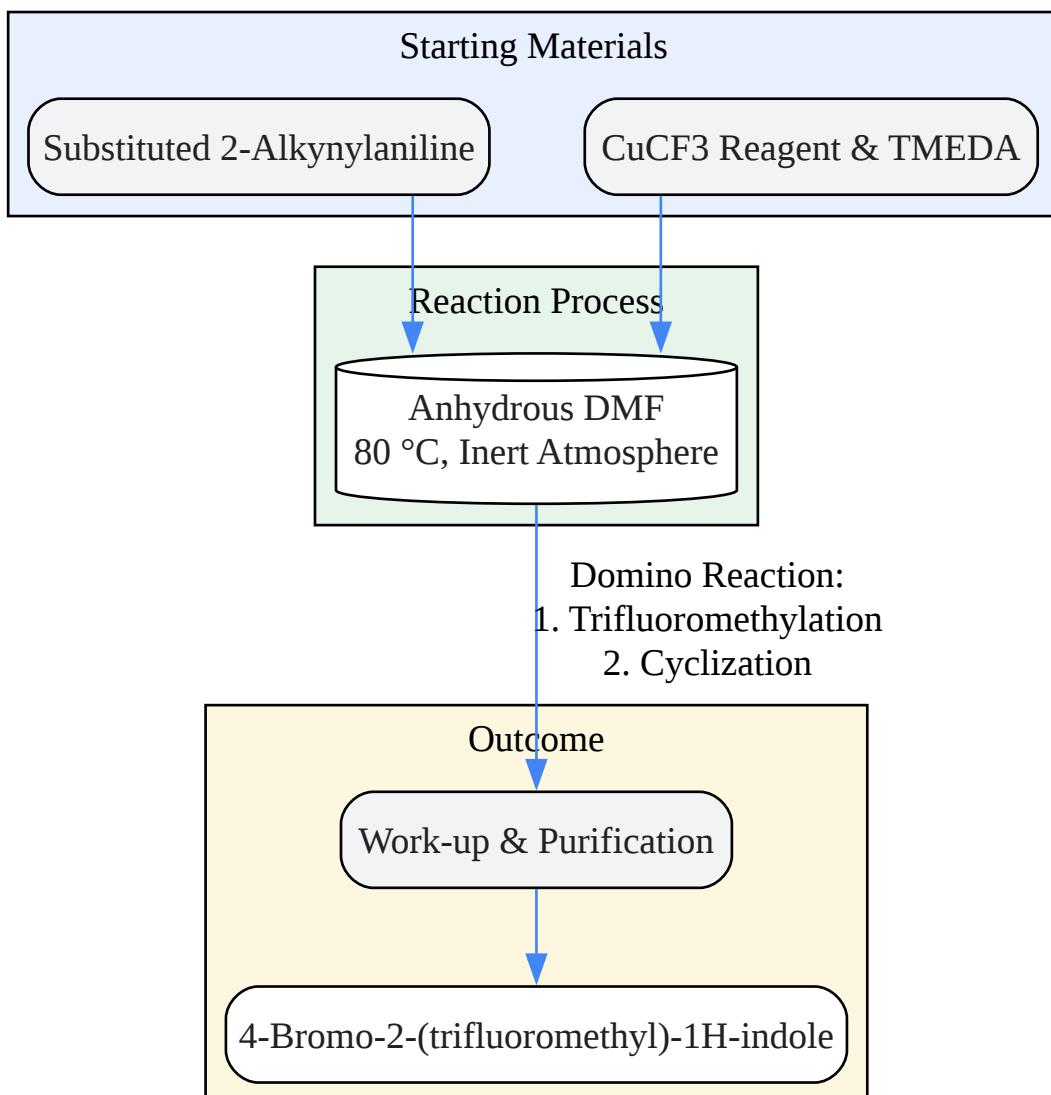
A highly effective and regioselective method is the domino trifluoromethylation/cyclization of 2-alkynylanilines.[5][6][7][8] This approach ensures the CF₃ group is unambiguously placed at the 2-position.

Experimental Protocol: Domino Synthesis of a 2-(Trifluoromethyl)indole Scaffold

This protocol is adapted from a general method for the synthesis of 2-(trifluoromethyl)indoles.

[5][7]

- **Reactant Preparation:** In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the starting material, a suitably substituted N-protected 2-alkynylaniline (1.0 eq), in anhydrous DMF.
- **Addition of Reagents:** Add the fluoroform-derived copper-trifluoromethyl reagent (CuCF_3) (approx. 3.0 eq) and tetramethylethylenediamine (TMEDA) (approx. 3.0 eq) to the solution.
- **Reaction Conditions:** Heat the reaction mixture to 80 °C. The causality here is that the elevated temperature is required to facilitate both the initial trifluoromethylation of the alkyne and the subsequent intramolecular cyclization to form the indole ring.
- **Monitoring:** Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
- **Work-up and Purification:** Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 2-(trifluoromethyl)indole.



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Caption: Domino synthesis workflow for 2-(trifluoromethyl)indoles.

Another innovative approach involves a visible-light-induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides.^[9] This method leverages photoredox catalysis to generate radicals under mild conditions, leading to the formation of the desired indole structure.^[9]

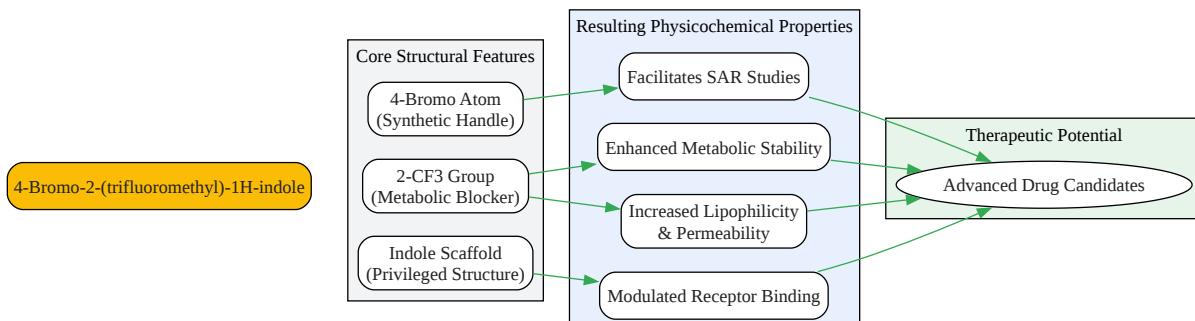
Role in Medicinal Chemistry and Drug Discovery

The incorporation of a trifluoromethyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[\[10\]](#)[\[11\]](#) The CF₃ group can improve metabolic stability, lipophilicity, and binding selectivity.[\[11\]](#)

Key Advantages of the 4-Bromo-2-(trifluoromethyl)-1H-indole Scaffold:

- **Metabolic Stability:** The C-F bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[\[11\]](#) Placing it at the 2-position can protect the indole ring from degradation, thereby increasing the drug's half-life.
- **Enhanced Lipophilicity:** The CF₃ group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[\[11\]](#)
- **Modulation of Acidity:** As a potent electron-withdrawing group, the CF₃ group increases the acidity of the indole N-H proton, which can influence hydrogen bonding interactions with protein targets.
- **Synthetic Handle:** The bromine atom at the 4-position is a versatile functional handle. It allows for the introduction of diverse chemical groups through well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

Trifluoromethylated indoles are core structures in compounds being investigated for a range of diseases, including cancer, kinase inhibition, and neurological disorders.[\[9\]](#)[\[10\]](#)



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Caption: Contribution of structural features to drug discovery potential.

Analytical Characterization

The structural confirmation of **4-Bromo-2-(trifluoromethyl)-1H-indole** would rely on a combination of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic and indole N-H protons. ¹⁹F NMR would show a singlet corresponding to the CF₃ group. ¹³C NMR would confirm the carbon skeleton.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₉H₅BrF₃N).
- Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretch of the indole ring.

Safety and Handling Protocols

A specific Safety Data Sheet (SDS) for **4-Bromo-2-(trifluoromethyl)-1H-indole** is not readily available. Therefore, the safety precautions must be based on data from structurally similar compounds, such as 4-bromoindole and other fluorinated aromatic heterocycles.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Table 2: GHS Hazard Information for Structurally Related Compounds

Hazard Class	Hazard Statement	GHS Code	Source
Skin Corrosion/Irritation	Causes skin irritation	H315	[12] [13] [14]
Serious Eye Damage/Irritation	Causes serious eye irritation	H319	[12] [13] [14]
STOT - Single Exposure	May cause respiratory irritation	H335	[12] [13] [14]

Recommended Handling Procedures:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- Safe Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Avoid contact with skin and eyes.
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
[\[3\]](#)

Conclusion

4-Bromo-2-(trifluoromethyl)-1H-indole represents a highly valuable and versatile building block for modern drug discovery. Its unique combination of a privileged indole scaffold, a metabolically robust trifluoromethyl group, and a synthetically tractable bromine handle makes it an attractive starting point for developing novel therapeutics. While detailed characterization of this specific isomer is limited, established synthetic routes for 2-CF₃-indoles provide reliable

access to this compound class. By understanding its properties and leveraging advanced synthetic methods, researchers can effectively incorporate this scaffold into their discovery programs to create next-generation pharmaceuticals.

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